molecular formula C8H10BrNO2 B597464 5-Bromo-2-ethoxy-3-methoxypyridine CAS No. 1241752-31-7

5-Bromo-2-ethoxy-3-methoxypyridine

Cat. No.: B597464
CAS No.: 1241752-31-7
M. Wt: 232.077
InChI Key: PMFQDAPOKQNRHM-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methoxypyridine: is a heterocyclic organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, featuring bromine, ethoxy, and methoxy substituents on the pyridine ring. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions and applications .

Safety and Hazards

5-Bromo-2-ethoxy-3-methoxypyridine is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methoxypyridine typically involves the bromination of 2-ethoxy-3-methoxypyridine. One common method includes treating 5-bromo-2-chloro-3-methoxypyridine with a sodium ethoxide/ethanol solution and microwave irradiation at 100°C .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-ethoxy-3-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-ethoxy-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQDAPOKQNRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735452
Record name 5-Bromo-2-ethoxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-31-7
Record name 5-Bromo-2-ethoxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown in step 5-i of Scheme 5, 5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.
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Synthesis routes and methods II

Procedure details

As shown in step 5-i of Scheme 5,5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.
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5,5-bromo-2-chloro-3-methoxypyridine
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